![molecular formula C14H26O B13825840 Tetradecahydrocyclododeca[c]furan CAS No. 42824-62-4](/img/structure/B13825840.png)
Tetradecahydrocyclododeca[c]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecahydrocyclododeca[c]furan is a complex organic compound with the molecular formula C14H26O. It is characterized by a furan ring fused with a cyclododecane ring, resulting in a unique structure that imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecahydrocyclododeca[c]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photocatalytic synthesis, where 1,3-diketones are converted to tetra-substituted furan skeleton compounds in the presence of carbon dioxide (CO2) under mild conditions . This method leverages visible-light-driven reactions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, utilizing the metabolic diversity of microorganisms to convert biomass-derived precursors into the target compound. These methods are cost-effective and environmentally friendly, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecahydrocyclododeca[c]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxygenated furans, tetrahydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetradecahydrocyclododeca[c]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of high-performance materials, such as advanced polymers and resins
Mécanisme D'action
The mechanism of action of tetradecahydrocyclododeca[c]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical processes. The furan ring’s ability to participate in hydrogen bonding and its aromatic nature contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A simpler furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in biofuel production and as a platform chemical for synthesizing various value-added products.
Tetrahydrofuran (THF): A fully hydrogenated furan used as a solvent in various chemical reactions.
Uniqueness
Tetradecahydrocyclododeca[c]furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of chemical modifications and applications compared to simpler furan derivatives .
Propriétés
Numéro CAS |
42824-62-4 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[c]furan |
InChI |
InChI=1S/C14H26O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h13-14H,1-12H2 |
Clé InChI |
ZOMKNVYKXOZLFE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2COCC2CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
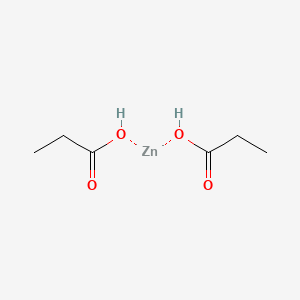
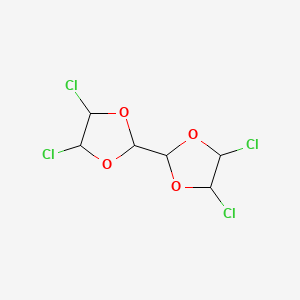
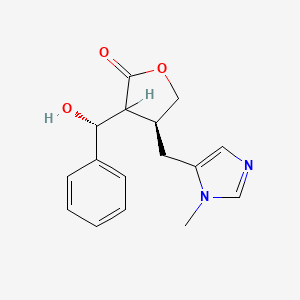
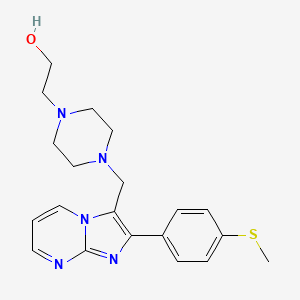
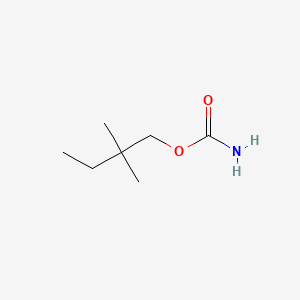

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
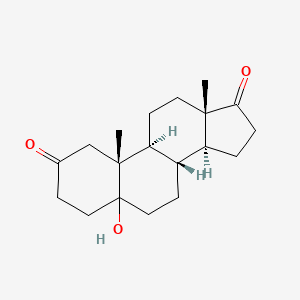

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
